

Application Notes and Protocols: GSK163929 in Combination with Other Antiretrovirals

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For Researchers, Scientists, and Drug Development Professionals

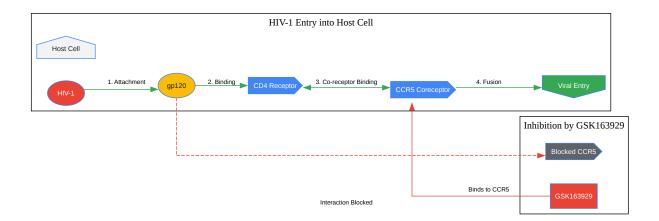
Introduction

GSK163929 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor type 5 (CCR5).[1] As a CCR5 antagonist, **GSK163929** inhibits the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, a critical step in the viral lifecycle.[2][3][4][5] The development of **GSK163929** was discontinued due to toxicity concerns.[1] Consequently, extensive clinical data on its use in combination with other antiretrovirals are unavailable. However, based on the mechanism of action of CCR5 antagonists and available data for similar molecules such as Maraviroc, this document provides an overview of the expected interactions and detailed protocols for in vitro evaluation.

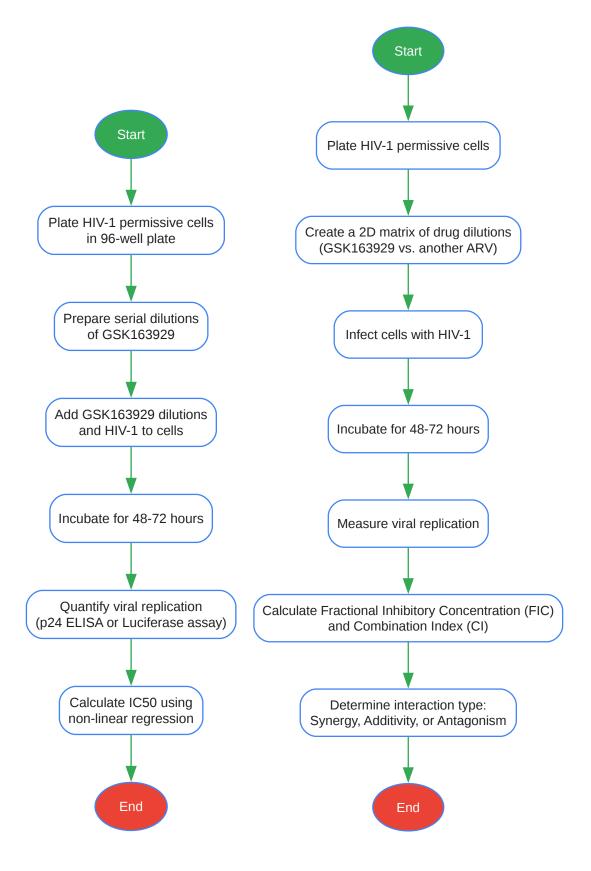
Mechanism of Action: CCR5 Antagonism

HIV-1 entry into CD4+ T cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[2][3] **GSK163929**, as a CCR5 antagonist, binds to the CCR5 coreceptor, thereby preventing its interaction with the gp120 protein of R5-tropic HIV-1 and blocking viral entry.[2][3][5]









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